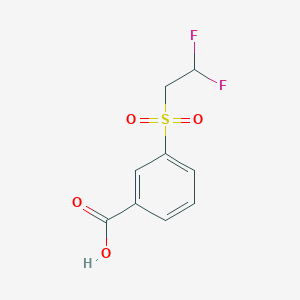

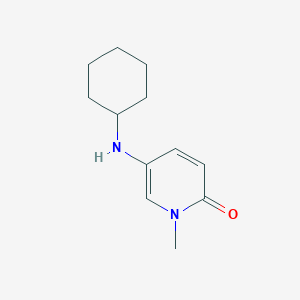

![molecular formula C12H23N3O2 B1422583 N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-78-5](/img/structure/B1422583.png)

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

“N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, commonly known as CHAP, is a compound that has recently garnered interest in the scientific community. It is a tert-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters, such as CHAP, often involves the use of tert-butanol and anhydrous magnesium sulfate with an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters, including CHAP, can undergo a variety of chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . They can also be deprotected using aqueous phosphoric acid, an environmentally benign, selective, and mild reagent .Applications De Recherche Scientifique

Synthesis and Structural Insights

The compound N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester and its analogs have been explored in various scientific research contexts, focusing on synthesis techniques, structural analysis, and potential applications. One study detailed the synthesis and crystal structure analysis of a related compound, highlighting the importance of intermolecular hydrogen bonding in its dimeric structure, which may influence its reactivity and potential applications in materials science or catalysis (Zou, 2001).

Chemical Derivatives and Applications

Research on derivatives of similar compounds has demonstrated their potential in areas such as insecticidal activities. For instance, novel N-oxalyl derivatives of tebufenozide, bearing structural similarities, showed larvicidal activities, suggesting potential applications in agricultural pest control (Mao et al., 2004). This aligns with the interest in developing environmentally benign pest regulators, as seen in the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which displayed significant insecticidal activities against specific pests (Wang et al., 2011).

Novel Synthetic Routes and Mechanistic Studies

The development of novel synthetic routes for creating structurally related compounds has been a focus of research. For example, a study described an efficient method for converting alcohols to substituted hydrazines, utilizing N-tert-butoxycarbonylaminophthalimide, which may have implications for the synthesis of pharmaceuticals or agrochemicals (Brosse et al., 2000). Another research effort explored the cyclization of α-aminated carbocyclic ketones, leading to unexpected products and providing insights into reaction mechanisms that could be leveraged in medicinal chemistry or synthetic organic chemistry (Utkina et al., 2012).

Propriétés

IUPAC Name |

tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXZAXNXLLGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC1CCC1)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

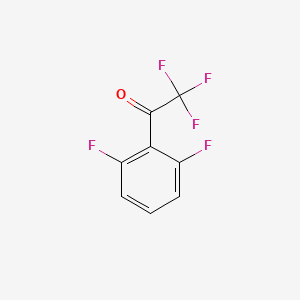

![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)

![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)

![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)

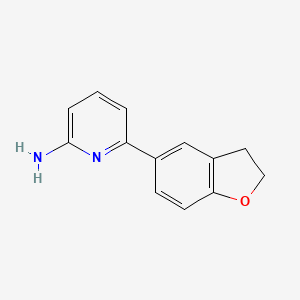

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)

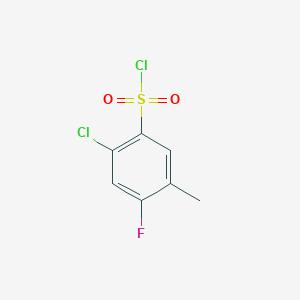

![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)